Ethyl 4-isobutylphenylacetate
Description
Ethyl 4-isobutylphenylacetate (CAS: 15649-02-2) is an ester derivative of phenylacetic acid, characterized by an isobutyl substituent at the para position of the phenyl ring and an ethyl ester functional group. It is synthesized via a reaction involving sodium ethoxide, ethyl carbonate, and this compound under reflux conditions using a Fenske column for distillation . Notably, this compound serves as a key intermediate in the production of Butibufen, a nonsteroidal anti-inflammatory drug (NSAID) . Its molecular formula is reported as C₁₂H₁₅O in the literature, though this may contain discrepancies (see Section 2.2 for details) .
Properties
CAS No. |
15649-02-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C14H20O2/c1-4-16-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
UWULXAQFAQOSSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(C)C |
Other CAS No. |
15649-02-2 |
Synonyms |
4-(2-Methylpropyl)benzeneacetic Acid Ethyl ester; (p-isobutylphenyl)acetic Acid Ethyl Ester; Ethyl (4-Isobutylphenyl)acetate; Ethyl p-Isobutylphenylacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Isobutyl | C₁₂H₁₅O* | 175.24† | Ester, alkyl |
| Ethyl 4-hydroxyphenylacetate | Hydroxyl | C₁₀H₁₂O₃ | 180.20 | Ester, phenolic -OH |
| Ethyl 4-chlorophenylacetate | Chloro | C₁₀H₁₁ClO₂ | 198.65 | Ester, halogen |
| Ethyl 4-aminophenylacetate | Amino | C₁₀H₁₃NO₂ | 179.22 | Ester, amine |
| Ethyl [4-(benzyloxy)phenyl]acetate | Benzyloxy | C₁₇H₁₈O₃ | 270.33 | Ester, ether |
*Notes:
- †Calculated based on C₁₂H₁₅O; actual molecular weight may vary if formula is incorrect.*
Physicochemical Properties
- Solubility: Polar substituents (e.g., -OH in ) improve water solubility. Nonpolar groups (e.g., isobutyl in , benzyloxy in ) enhance lipid solubility.
- Stability: Chloro and benzyloxy groups () increase resistance to enzymatic degradation. Amino groups () may lead to instability under acidic conditions.
Q & A
Q. What are the established synthetic routes for Ethyl 4-isobutylphenylacetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or esterification of phenylacetic acid derivatives. For example, alkylation of 4-isobutylphenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (110–120°C) yields the ester. Reaction optimization includes monitoring temperature, catalyst concentration, and solvent polarity. A stepwise approach:
Alkylation : Isobutyl group introduction via electrophilic substitution .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or metabolic effects may arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation times.
- Solvent Effects : Compare DMSO vs. ethanol solubility in dose-response studies.
- Statistical Validation : Use ANOVA with post-hoc tests to assess inter-study variability .
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify outliers .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Methodological Answer :
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) in NADPH-regenerating system at 37°C. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Assays : Use probe substrates (e.g., midazolam for CYP3A4) to assess competitive inhibition.
- Data Table :
| Parameter | Human Microsomes | Rat Microsomes |
|---|---|---|
| t₁/₂ (min) | 45 ± 5 | 30 ± 4 |
| Clint (µL/min/mg) | 18 ± 2 | 25 ± 3 |
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase (COX-2). Parameterize force fields (AMBER) for ester and isobutyl groups.
- QSAR Models : Train on analogs’ logP and IC₅₀ data to predict bioavailability. Validate with leave-one-out cross-validation (R² > 0.7).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
Q. What strategies optimize the regioselective modification of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA at −78°C to functionalize the phenyl ring’s ortho position.
- Catalytic Cross-Coupling : Suzuki-Miyaura with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .
- Protection/Deprotection : Temporarily block the ester with TMSCl for selective isobutyl modification.
Data Contradiction Analysis Framework
| Source of Discrepancy | Resolution Strategy | Example |
|---|---|---|
| Varied reaction yields | Replicate under controlled conditions (temp, solvent grade) | Yield drops >10% → check catalyst activity |
| Conflicting bioactivity | Validate assay parameters (cell viability >90%, negative controls) | Compare LC50 in triplicate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
